molecular formula C17H21N3O2S B2555058 N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921568-10-7

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B2555058
CAS RN: 921568-10-7
M. Wt: 331.43
InChI Key: UDAITFRRTRKMSB-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Research on pyrazole-acetamide derivatives, closely related to the chemical structure , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies explore the effect of hydrogen bonding on self-assembly processes and have shown significant antioxidant activity in vitro, suggesting potential applications in developing new antioxidant agents or materials with specific coordination properties (Chkirate et al., 2019).

Receptor Agonism

  • Histamine H3 Receptor Agonism : Cyclopropane-based conformationally restricted analogues of histamine, featuring imidazole components, have been designed as histamine H3 receptor agonists. These compounds, particularly a "folded" cis-cyclopropane analogue, demonstrated potent agonist activity, indicating their potential in developing therapies targeting the histamine H3 receptor for neurological or inflammatory disorders (Kazuta et al., 2003).

Catalysis

  • Transesterification/Acylation Reactions : N-heterocyclic carbenes, a family that includes imidazol-2-ylidenes derived from acetamide structures, have shown efficiency as catalysts in transesterification between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate at low loadings and room temperature, showcasing the potential for synthetic applications in esterification and acylation reactions (Grasa et al., 2002).

properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-4-2-3-5-13(12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAITFRRTRKMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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